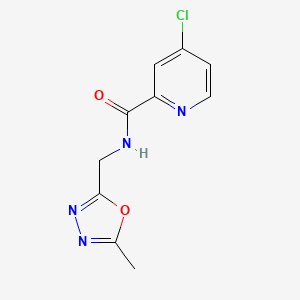

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

4-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-6-14-15-9(17-6)5-13-10(16)8-4-7(11)2-3-12-8/h2-4H,5H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPNPMHOKIYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide typically involves the formation of the oxadiazole ring followed by its attachment to the picolinamide core. One common method involves the cyclization of acylhydrazines using reagents such as polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) to form the oxadiazole ring . The resulting oxadiazole intermediate is then reacted with 4-chloropicolinamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Cyclization and Rearrangement: The compound can undergo intramolecular cyclization and rearrangement under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide exhibits notable antimicrobial activity against various pathogens.

Case Studies:

- Antibacterial Activity :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

- Antifungal Activity :

Anticancer Applications

The compound's potential as an anticancer agent has been explored through various studies.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines :

-

Mechanism of Action :

- Research indicates that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways, although detailed mechanistic studies are still required to elucidate these pathways fully.

Agricultural Applications

In addition to its medicinal uses, the compound has shown potential in agricultural settings, particularly as a pesticide or herbicide.

Case Studies:

- Inhibition of Photosynthetic Electron Transport :

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Antifungal | Candida albicans | ZOI = 20 mm | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Herbicidal | Spinach chloroplasts | PET inhibition | 2025 |

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Steric and Electronic Effects : The oxadiazole-methyl group in the target compound balances metabolic stability and flexibility, contrasting with bulky diisopropyl or rigid pyrimidinyl groups in analogs.

- Synthetic Feasibility : High-yield routes (e.g., 90% in ) suggest scalability for chlorinated picolinamides, though the target compound may require optimization.

- Biological Potential: Oxadiazole-containing compounds (e.g., ) are frequently bioactive, hinting at applications in drug discovery for the target molecule.

Biological Activity

4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide is a synthetic compound characterized by its unique structural features, which include a picolinamide core and a substituted oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological evaluations, and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by its attachment to the picolinamide structure. Common synthetic routes include:

- Cyclization of acylhydrazines using reagents such as polyphosphoric acid or boron trifluoride etherate to form the oxadiazole ring.

- Optimization for industrial production , which may involve continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have been investigated for their ability to inhibit various pathogens. Preliminary studies suggest that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that derivatives of picolinamide exhibit potent anticancer properties. A study evaluating similar compounds demonstrated that certain picolinamide derivatives showed broad-spectrum anti-proliferative effects on human cancer cell lines . The specific mechanism of action may involve inhibition of key enzymes or receptors involved in cancer cell proliferation.

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes. Studies have shown that it can inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. The oxadiazole moiety facilitates interactions with enzymes and receptors, potentially leading to their inhibition. The precise pathways remain under investigation but are crucial for understanding its therapeutic potential .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds can be informative:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Antimicrobial | Common structural motif |

| Picolinamide Derivatives | Anticancer and antimicrobial | Varying substituents affect activity |

| 4-Chlorophenyl Compounds | Broad-spectrum antimicrobial | Often used in drug development |

Study on Anticancer Activity

In a recent study focusing on N-methyl-picolinamide derivatives, one compound exhibited superior anti-proliferative activity compared to established drugs like sorafenib. This suggests that similar derivatives could be developed for enhanced therapeutic efficacy against cancer .

Enzyme Inhibition Research

Another research effort evaluated several synthesized compounds for their enzyme inhibitory properties. The findings indicated that compounds with structural similarities to this compound displayed significant inhibition of AChE and urease activities .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide?

The synthesis typically involves coupling reactions between picolinamide derivatives and oxadiazole-containing intermediates. For example, (5-methyl-1,3,4-oxadiazol-2-yl)methanamine oxalate can react with activated picolinic acid derivatives (e.g., acyl chlorides) in the presence of a base like Hunig’s base (N,N-diisopropylethylamine) . Solvent selection (e.g., ethanol or DMF) and reaction temperature (reflux conditions) are critical for optimizing yields. Purification often employs recrystallization or column chromatography, with structural confirmation via -NMR and LC-MS .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm proton and carbon environments, particularly the oxadiazole ring (δ ~8.5–9.5 ppm for aromatic protons) and picolinamide backbone .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., calculated exact mass: 267.0562 g/mol for ) .

- Elemental Analysis: Confirms purity (>95%) by matching experimental and theoretical C, H, N, and Cl percentages .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial assays often focus on receptor binding or enzyme inhibition. For oxadiazole derivatives, neuroreceptor signaling pathways (e.g., GABA or glutamate receptors) are plausible targets due to structural similarities to known bioactive compounds . In vitro cell viability assays (e.g., MTT) and enzyme-linked immunosorbent assays (ELISA) can screen for cytotoxicity or modulation of inflammatory markers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the oxadiazole and picolinamide moieties can be determined (e.g., ~86.6° in analogous structures), influencing conformational stability . Hydrogen bonding patterns (e.g., N–H⋯O) and π-π stacking interactions are critical for understanding packing efficiency and solubility . Refinement software like SHELXL ensures accurate modeling of thermal displacement parameters and disorder resolution .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Docking Simulations: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, such as kinases or GPCRs, by analyzing key interactions (e.g., halogen bonding via the chloro substituent) .

- Quantum Mechanical Calculations: Density functional theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD): Simulations assess stability in biological environments (e.g., solvation free energy) and conformational flexibility over time .

Q. How can researchers address contradictions in solubility or bioactivity data across studies?

Discrepancies may arise from variations in:

- Crystallinity: Amorphous vs. crystalline forms exhibit different dissolution rates. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can identify polymorphs .

- Assay Conditions: Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) for reproducibility .

- Impurity Profiles: LC-MS or HPLC detects trace byproducts (e.g., unreacted starting materials) that may interfere with bioactivity .

Methodological Considerations

Q. What experimental protocols are recommended for optimizing synthetic yield?

- Design of Experiments (DoE): Use factorial designs to test variables like reagent stoichiometry, solvent polarity, and reaction time .

- Catalyst Screening: Evaluate palladium or copper catalysts for coupling steps, monitoring progress via TLC or in situ IR .

- Scale-Up Strategies: Transition from batch to flow chemistry for improved heat/mass transfer in larger-scale syntheses .

Q. How can researchers validate target engagement in cellular assays?

- Competitive Binding Assays: Use radiolabeled ligands (e.g., -labeled analogs) to measure displacement curves .

- Knockdown/Overexpression Models: CRISPR-Cas9 gene editing or siRNA silencing of putative targets confirms mechanistic relevance .

- Thermal Shift Assays (TSA): Monitor protein melting temperature shifts upon compound binding to infer direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.